Compound Description: Naftopidil is a α1D/α1A antagonist primarily used to treat benign prostatic hyperplasia (BPH). It is known to suppress prostate growth by decreasing cell proliferation. []
Relevance: Naftopidil and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide share a common pharmacophore, specifically targeting the α1D/α1A receptors. The core structures differ in their aromatic systems but maintain the linker and piperidine carboxamide moiety. This suggests potential similarities in their binding modes and biological activities, particularly related to BPH. []
Compound Description: HJZ-12 is a potent and selective α1D/α1A antagonist derived from naftopidil. It demonstrates superior efficacy compared to naftopidil in preventing prostate hyperplasia progression, not only reducing prostate weight and proliferation but also shrinking prostate volume and inducing apoptosis. Notably, HJZ-12 exhibits α1-independent apoptotic effects, suggesting a multi-target mechanism of action. []
Relevance: Both HJZ-12 and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide belong to the class of α1-adrenoceptor antagonists, with HJZ-12 exhibiting high selectivity for the α1D and α1A subtypes. While their core structures differ, they share a common benzyl-substituted piperazine motif, indicating potential similarities in their binding affinity and selectivity profiles for α1-adrenoceptor subtypes. []
Clebopride
Compound Description: Clebopride is a substituted benzamide marketed for its stimulatory effects on gastric motility, although it also displays potent central dopamine antagonist activity. []
Relevance: Clebopride, a benzamide, shares structural similarities with 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide, particularly in the presence of the N-benzyl group. This structural feature is significant as it is suggested to be optimal for binding to a specific lipophilic site on central dopamine receptors. []
BRL 20596
Compound Description: BRL 20596 is an anilide derivative of clebopride, synthesized by reversing the amide bond. This modification abolishes the gastric stimulatory activity of clebopride while preserving its potent central dopamine antagonist activity. []
Relevance: BRL 20596 is structurally related to 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide through the shared presence of an N-benzyl group. This common feature is proposed to be crucial for interacting with a specific lipophilic binding site on central dopamine receptors, suggesting potential similarities in their binding modes and pharmacological profiles. []
(5-Nitrofuran-2-yl)methylene diacetate
Compound Description: (5-Nitrofuran-2-yl)methylene diacetate is a key starting material for the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles (6a-n), a series of compounds with significant in vitro anti-Helicobacter pylori activity. []
Relevance: This compound is a precursor to a series of 1,3,4-thiadiazoles that incorporates a substituted benzyl group at the 2-position of the thiadiazole ring, a structural feature similar to the benzyl group in the target compound, 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide. This structural similarity highlights the potential of exploring variations in the benzyl substituent for modulating biological activity in both series of compounds. []
Compound Description: This series represents a collection of 1,3,4-thiadiazole derivatives designed and synthesized as potential anti-Helicobacter pylori agents. These compounds exhibited noteworthy inhibitory activity against H. pylori, with compound 6l, containing a 2-chloro-6-fluorobenzylthio moiety, being the most potent. []
Relevance: The 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles, particularly compound 6l, share a structural motif with 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide - the presence of a substituted benzyl group. While the target compound features a benzyl group directly attached to the piperidine nitrogen, compound 6l incorporates it as a benzylthio moiety. Despite this difference, the presence of this common pharmacophore indicates the potential importance of the benzyl group in influencing biological activity, albeit through different mechanisms. []
Xanthorrhizol
Compound Description: Xanthorrhizol is a natural terpenoid found in Curcuma xanthorrhiza rhizomes, known for various biological activities. []
Relevance: Xanthorrhizol serves as a foundational structure for developing novel caspase-7 inhibitors. Although structurally distinct from 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide, the exploration of nitrogen-containing functionalities in xanthorrhizol derivatives, particularly those enhancing caspase-7 inhibitory activity (compounds 5 and 6), underscores the potential of incorporating similar modifications into 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide to modulate its biological profile. []
(R)-2-methyl-5-(6-methylhept-5-en-2-yl)-4-nitrophenol (Compound 6) and (R)-6-methyl-3-(6-methylhept-5-en-2-yl)-2-nitrophenol (Compound 5)
Compound Description: These are two xanthorrhizol derivatives synthesized and evaluated for their caspase-7 inhibitory activity. Both compounds, especially compound 6, exhibited promising activity, indicating their potential as lead compounds for developing new caspase-7 inhibitors. []
Relevance: While structurally diverse from 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide, the development of compounds 5 and 6 as potent caspase-7 inhibitors from xanthorrhizol showcases the potential of modifying natural product scaffolds to achieve desired biological activities. This approach could inspire the exploration of structural modifications on the 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide framework to enhance or diversify its biological profile. []
Compound Description: N-0164 selectively inhibits the formation of thromboxane A2 from prostaglandin endoperoxides in a dose-dependent manner, exhibiting greater potency than indomethacin. It shows weak inhibition of prostaglandin endoperoxide formation from arachidonic acid. N-0164 does not significantly inhibit prostaglandin-like activity formation from endoperoxides. Its ability to antagonize prostaglandin actions and its potential to inhibit thromboxane formation in intact cells are noteworthy. []
Relevance: N-0164 and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide share a common structural feature - the presence of a benzyl group. While the target compound features a single benzyl substituent, N-0164 incorporates two benzyl groups within its structure. This difference in benzyl group incorporation suggests potential differences in their pharmacological profiles, particularly regarding selectivity and potency toward specific targets. []
Methyl 2-substituted, 2,3-disubstituted-4H-furo[3,2-b]pyrrole-5-carboxylates (V-VII) and methyl 1H-benzo[b]furo[3,2-b]pyrrole-2-carboxylate (VIII)
Compound Description: These compounds represent a series of furo[3,2-b]pyrrole derivatives prepared by thermolysis of corresponding methyl 2-azido-3-(R1,R2-substituted-2-furyl)propenoates. []
Compound Description: This molecule emerged as a potential acetylcholinesterase (AChE) inhibitor through virtual screening of a CNS-BBB database. Its binding free energy (-196.36 kJ/mol), calculated using molecular dynamics (MD) simulations, suggests a stronger interaction with AChE compared to known drugs like Tacrine and Galantamine. []
Relevance: This molecule and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide both possess a 1-benzyl substituent, indicating a potential common binding interaction site within their respective targets. Despite differences in their overall structures and biological targets, this shared feature highlights the potential significance of the 1-benzyl group in their binding affinity and selectivity profiles. []
Compound Description: Identified through a virtual screening study, this molecule displays potential as an AChE inhibitor with a notable binding free energy of -204.27 kJ/mol based on MD simulations. This suggests a favorable interaction with AChE and possible therapeutic relevance for Alzheimer's disease. []
Relevance: This compound and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide share the presence of a benzyl group, highlighting its potential role in target binding and biological activity. Despite variations in their overall structures and biological targets, the presence of this common pharmacophore suggests that modifications around the benzyl group might lead to analogous impacts on their binding affinities and selectivities. []
Compound Description: Identified as a potential AChE inhibitor through virtual screening, this molecule exhibited a strong binding affinity with a calculated binding free energy of -214.40 kJ/mol from MD simulations, indicating potential therapeutic interest for AD. []
Relevance: While 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide differs significantly in its core structure from 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide, both compounds share a common structural motif, the presence of an aromatic amide group. This shared feature suggests that the aromatic amide moiety might contribute to their respective binding affinities, albeit within different binding pockets and against different targets. []
Compound Description: Lu-AE-58054 is a drug candidate designed to combat Alzheimer's disease. Its synthesis involves a multistep process utilizing readily available and cost-effective starting materials. []
Relevance: Lu-AE-58054 and 1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide share the presence of a benzyl group within their structures. This common structural element suggests that the benzyl group might play a role in target binding and biological activity, even though the two compounds target different aspects of Alzheimer's disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.